molecular formula C14H19NO2 B3038687 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid CAS No. 885958-63-4

1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Cat. No.: B3038687
CAS No.: 885958-63-4
M. Wt: 233.31 g/mol
InChI Key: YLHKSZFLQXTQKA-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 1373223-11-0) is a pyrrolidine derivative with a benzyl substituent at the 1-position and two methyl groups at the 4-position. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.3 g/mol . Key physicochemical properties include:

  • Boiling point: 345.1 ± 35.0°C (predicted)
  • Density: 1.117 ± 0.06 g/cm³
  • pKa: 4.50 ± 0.40, indicating weak acidity .

This compound is primarily used as a building block in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Suppliers such as Aikon International Limited and JW & Y Pharmlab Co., Ltd. list it for research applications, though availability may vary due to discontinuation notices from some vendors .

Properties

IUPAC Name

1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKSZFLQXTQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-dimethylpyrrolidine with benzyl chloride, followed by carboxylation at the 3-position using carbon dioxide under high pressure . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and carboxylation reactions.

Industrial Production Methods: In an industrial setting, the production of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (BDMPCA) is a chemical compound with a molecular weight of 233.31 g/mol and the molecular formula C₁₄H₁₉NO₂. It has a pyrrolidine ring with a benzyl group and two methyl groups at the 4-position, as well as a carboxylic acid functional group at the 3-position. BDMPCA is applicable in chemistry, biology, medicine, and industry.

Scientific Research Applications

BDMPCA is a compound of interest in medicinal chemistry because of its diverse biological activities. Its applications include:

  • Chemistry It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Medicine It is explored as a potential lead compound for developing new pharmaceuticals.
  • Industry It is utilized in synthesizing specialty chemicals and intermediates for various industrial processes.

The biological activity of BDMPCA is attributed to its ability to interact with specific molecular targets. It can inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects, and may bind to various receptors, influencing their activity and downstream signaling pathways.

Anti-inflammatory Effects

BDMPCA demonstrates anti-inflammatory properties and can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Compounds structurally related to BDMPCA have demonstrated IC50 values comparable to established anti-inflammatory drugs.

Analgesic Properties

BDMPCA may possess analgesic (pain-relieving) effects. Initial investigations have indicated that it could be effective in reducing pain responses in various models, although further studies are required to establish its efficacy and mechanism fully.

Antimicrobial Activity

The antimicrobial potential of BDMPCA has also been explored, although results have been mixed. Some derivatives have shown limited activity against Gram-negative pathogens, indicating that structural modifications could enhance effectiveness against resistant strains.

Case Studies

Inflammatory Models: In animal models of inflammation, compounds related to BDMPCA demonstrated significant reductions in paw edema, indicating potential for therapeutic use in conditions like arthritis.

Mechanism of Action

The mechanism of action of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid

  • CAS : 412281-11-9
  • Similarity Score : 1.00 (structural isomer)
  • Key Differences :
    • Stereochemistry: The (3S)-configuration introduces chirality, which can influence binding affinity in enantioselective reactions.
    • Applications: Likely used in asymmetric synthesis or as a chiral intermediate.

1-Methylpyrrolidine-3-carboxylic Acid

  • CAS : 828928-26-3
  • Similarity Score : 0.97
  • Key Differences :
    • Substituents: Lacks the benzyl and one methyl group, reducing steric hindrance and lipophilicity.
    • pKa : Expected to be higher than 4.5 due to reduced electron-withdrawing effects.

2,8-Diazaspiro[4.5]decane-4-carboxylic Acid

  • CAS : 828928-26-3
  • Similarity Score : 0.94
  • Key Differences: Structure: Contains a spirocyclic system (two fused rings), enhancing conformational rigidity. Applications: Potential use in peptidomimetics or as a constrained scaffold in drug design.

Ethyl 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylate

  • CAS : 261896-28-0
  • Relationship : Ester derivative of the target compound .
  • Key Differences :
    • Solubility : Increased lipophilicity due to the ethyl ester group, making it suitable for lipid-based formulations.
    • Reactivity : The ester group can be hydrolyzed to regenerate the carboxylic acid, acting as a prodrug.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • CAS : 42346-68-9
  • Key Differences :
    • Functional Group: A ketone at the 5-position introduces hydrogen-bonding capability and electron-withdrawing effects.
    • pKa : Likely lower (~3.5–4.0) due to the electron-withdrawing oxo group .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Applications
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 1373223-11-0 C₁₂H₂₁NO₄ 243.3 Benzyl, 4,4-dimethyl 4.50 Pharmaceutical intermediates
(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid 412281-11-9 C₇H₁₃NO₂ 143.18 4,4-dimethyl, (3S)-chirality N/A Chiral synthesis
1-Methylpyrrolidine-3-carboxylic acid 828928-26-3 C₆H₁₁NO₂ 129.16 1-methyl ~5.0* Organic synthesis
Ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate 261896-28-0 C₁₇H₂₃NO₂ 273.37 Benzyl, 4,4-dimethyl, ethyl ester N/A Prodrug intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 1-methyl, 5-oxo ~3.5–4.0 Peptide modification

*Estimated based on structural analogs.

Biological Activity

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (BDMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

BDMPCA has the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of 233.31 g/mol. Its structure features a pyrrolidine ring with a benzyl group and two methyl groups at the 4-position, along with a carboxylic acid functional group at the 3-position. This unique configuration contributes to its biological activity and reactivity.

The biological activity of BDMPCA is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : BDMPCA can inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
  • Modulate Receptor Activity : The compound may bind to various receptors, influencing their activity and downstream signaling pathways.

1. Anti-inflammatory Effects

Preliminary studies indicate that BDMPCA demonstrates significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, compounds structurally related to BDMPCA have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Analgesic Properties

Research suggests that BDMPCA may possess analgesic (pain-relieving) effects. Initial investigations have indicated that it could be effective in reducing pain responses in various models, although further studies are required to establish its efficacy and mechanism fully.

4. Antimicrobial Activity

The antimicrobial potential of BDMPCA has also been explored, although results have been mixed. Some derivatives have shown limited activity against Gram-negative pathogens, indicating that structural modifications could enhance effectiveness against resistant strains .

Case Studies

  • Inflammatory Models : In animal models of inflammation, compounds related to BDMPCA demonstrated significant reductions in paw edema, indicating potential for therapeutic use in conditions like arthritis.
  • Cancer Studies : A study investigating analogs of BDMPCA found that certain substitutions on the pyrrolidine ring increased cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. How can the stereochemical configuration of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid be determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. Hydrogen-bond geometry and torsion angles (e.g., N5–C62–C63: 110.5°, C63–C62–C69: 100.8°) derived from crystallographic data (CCDC-1548525) provide precise structural insights . Alternatively, chiral HPLC with amylose/cyclodextrin columns can separate enantiomers, while optical rotation and circular dichroism (CD) confirm optical activity .

Q. What analytical techniques are essential for characterizing this compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing motifs. For example, hydrogen-bonding interactions (e.g., O–H···N, 2.8–3.0 Å) stabilize the lattice . Powder XRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) assess crystallinity and thermal stability.

Advanced Research Questions

Q. How does the 3-carboxylic acid group influence enantioselectivity in catalytic applications?

  • Methodological Answer : The β-positioned carboxylic acid in pyrrolidine derivatives acts as a hydrogen-bond donor, stabilizing transition states in asymmetric reactions. For instance, in anti-Mannich reactions, this group directs anti-selectivity (>99:1 dr) and enantioselectivity (>99% ee) by coordinating with imine substrates . Mechanistic studies using density functional theory (DFT) and kinetic isotope effects (KIEs) can validate these interactions.

Q. What strategies resolve contradictions in diastereomeric ratio (dr) outcomes during reactions involving this compound?

  • Methodological Answer : Conflicting dr values may arise from competing kinetic vs. thermodynamic control. Systematic screening of solvents (e.g., DMF vs. toluene), temperatures, and catalysts (e.g., proline derivatives) is recommended. For example, (R)-3-pyrrolidinecarboxylic acid in THF at –20°C favors kinetic anti-products, while elevated temperatures may shift equilibria .

Q. How can computational modeling predict the compound’s role in enantioselective C–C bond formation?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QM/MM) model transition states. For anti-Mannich reactions, the carboxylic acid’s protonation state and steric effects from the 4,4-dimethyl group are simulated to predict stereochemical outcomes. Free-energy surfaces (FES) derived from metadynamics quantify activation barriers .

Q. What structural modifications enhance the compound’s bioactivity or catalytic efficiency?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 4,4-difluoro or spirocyclic derivatives) and testing their efficacy. For example, replacing dimethyl groups with fluorinated substituents (as in 1-benzyl-4,4-difluoropiperidine-3-carboxylic acid) may improve metabolic stability or binding affinity . Molecular docking with target enzymes (e.g., aldolases) identifies optimal substituent geometries.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) and forced degradation (acid/base/hydrolytic stress) monitor decomposition pathways. High-resolution LC-MS identifies degradation products (e.g., decarboxylation or ring-opening). Buffered solutions (pH 1–13) reveal pH-dependent stability, with acidic conditions favoring lactam formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
Reactant of Route 2
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1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

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